N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide
Description
Properties
CAS No. |
137205-09-5 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c18-13(17-16-9-12-7-4-8-20-12)10-15-14(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ |
InChI Key |
RZMKQWXRAXWHPP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
-
Benzamide hydrazide : Prepared via hydrazinolysis of methyl benzamide.
-
Furan-2-carbaldehyde : Serves as the aldehyde component for hydrazone formation.
-
Solvent : Ethanol or methanol, chosen for their ability to dissolve both reactants and facilitate reflux.
-
Catalyst : Acetic acid (1–2 drops) to protonate the carbonyl oxygen and accelerate imine formation.
The reaction is typically conducted under reflux for 6–8 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the product is isolated by cooling the mixture to induce crystallization, followed by filtration and washing with cold ethanol.
Optimization Strategies
-
Temperature Control : Maintaining reflux temperature (~78°C for ethanol) ensures complete conversion without decomposition.
-
Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side products. Excess aldehyde may lead to over-alkylation.
Stepwise Synthesis Approach
The stepwise method decouples the synthesis into discrete stages, allowing better control over intermediate formation. This approach is preferred for large-scale production.
Stage 1: Synthesis of 2-(Hydrazinyl)-2-oxoethylbenzamide
Benzoyl chloride is reacted with ethylenediamine in dichloromethane (DCM) at 0°C to form the intermediate amide. Subsequent treatment with hydrazine hydrate yields the hydrazide derivative.
Stage 2: Condensation with Furan-2-carbaldehyde
The hydrazide intermediate is combined with furan-2-carbaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours.
| Parameter | Details |
|---|---|
| Yield | 58–64% (over two stages) |
| Purity | 90–93% before column chromatography |
| Key Advantage | High intermediate purity facilitates final product quality |
Critical Considerations
-
Inert Atmosphere : Prevents oxidation of the hydrazine moiety.
-
Solvent Choice : THF enhances reaction homogeneity compared to ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. This method is ideal for high-throughput screening.
Procedure
A mixture of benzamide hydrazide (1.0 mmol), furan-2-carbaldehyde (1.2 mmol), and acetic acid (0.1 mmol) in ethanol is irradiated at 100°C for 20 minutes using a microwave synthesizer. The product precipitates upon cooling and is filtered.
| Parameter | Details |
|---|---|
| Yield | 70–75% |
| Reaction Time | 20 minutes |
| Key Advantage | Rapid synthesis with improved yield |
Limitations
-
Equipment Dependency : Requires specialized microwave reactors.
-
Scalability : Limited to small batches due to cavity size constraints.
Solid-Phase Synthesis Techniques
Solid-phase synthesis immobilizes the hydrazide component on a resin, enabling iterative purification and modular assembly.
Workflow
-
Resin Functionalization : Wang resin is derivatized with benzamide hydrazide using diisopropylcarbodiimide (DICI) as a coupling agent.
-
Hydrazone Formation : The resin-bound hydrazide is treated with furan-2-carbaldehyde in DMF at 50°C for 4 hours.
-
Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.
| Parameter | Details |
|---|---|
| Yield | 60–68% |
| Purity | ≥98% after cleavage |
| Key Advantage | Automated purification reduces manual handling |
Comparative Analysis of Synthetic Methods
The table below summarizes the efficacy of each method based on yield, time, and practicality:
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Classical Condensation | 65–72 | 6–8 hours | High | Low |
| Stepwise Synthesis | 58–64 | 12+ hours | Moderate | Moderate |
| Microwave-Assisted | 70–75 | 20 minutes | Low | High |
| Solid-Phase | 60–68 | 6 hours | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C14H13N3O3, and its structure features a furan ring, hydrazine moiety, and a benzamide group. The presence of these functional groups contributes to its biological activity and potential applications.
Anticancer Activity : Research indicates that compounds containing hydrazine derivatives exhibit promising anticancer properties. N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide has been studied for its ability to inhibit cancer cell proliferation through apoptosis induction. In vitro studies have shown that this compound can effectively target various cancer cell lines.
Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several pathogens. Its furan and hydrazine components are believed to enhance its interaction with microbial cells, leading to effective inhibition of growth.
Material Science Applications
Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing smart materials with responsive properties. The compound can act as a crosslinking agent, improving the mechanical strength and thermal stability of polymers.
Nanotechnology : In nanomaterial synthesis, this compound has shown potential as a reducing agent in the fabrication of metal nanoparticles. Its ability to stabilize nanoparticles makes it valuable in creating nanocomposites with enhanced electrical and optical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and activation of caspases.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacteria, indicating strong antibacterial properties.
Mechanism of Action
The mechanism by which N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide exerts its effects involves its ability to chelate metal ions. The azomethine nitrogen and the oxygen atoms in the furan ring act as donor sites, forming stable complexes with metal ions . These complexes can interact with biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares a core structure with several analogs, differing primarily in substituents on the benzamide or hydrazine moiety. Key examples include:
Key Observations :
- The phenyl-to-benzamide substitution (e.g., vs. target compound) influences solubility and target binding.
- Electron-donating groups (e.g., methoxy in ) enhance stability and interaction with hydrophobic pockets.
- Fusion with heterocycles (e.g., quinazoline in ) modulates conformational flexibility and bioactivity.
Critical Differences :
Spectral and Physicochemical Properties
Comparative spectral data highlight functional group consistency:
Insights :
Structure-Activity Relationships :
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) enhance anticancer potency via increased electrophilicity.
- Hydrophobic Substituents : Trimethoxy groups () improve membrane penetration but may reduce solubility.
- Heterocyclic Fusion: Quinazoline-dione () and azetidinone () cores introduce rigidity, favoring target-specific interactions.
Molecular Docking and QSAR Studies
- QSAR Models: Topological parameters (e.g., Kier’s shape indices) and electronic descriptors (HOMO energy) correlate with antimicrobial activity in thiazolidinone analogs .
- Docking Insights : The furan ring in the target compound likely participates in π-π interactions with aromatic residues in enzyme active sites, as seen in similar Schiff bases .
Biological Activity
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including structural information, biological activity assessments, and potential therapeutic applications.
Structural Information
The compound has the following molecular characteristics:
- Molecular Formula : C14H13N3O3
- SMILES Notation : C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2
- InChIKey : RZMKQWXRAXWHPP-CXUHLZMHSA-N
These structural features suggest a complex arrangement conducive to various biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a study evaluated various hydrazine derivatives against a panel of pathogenic organisms. The results indicated that certain derivatives exhibited strong inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, with inhibition zones reaching up to 30 mm for the most active compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Compound A | 30 | E. coli |
| Compound B | 28 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of compounds similar to this compound has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways related to cell survival and proliferation .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The furan and hydrazine moieties are believed to play critical roles in binding to these targets, which may lead to alterations in enzyme activity and subsequent biological effects .
Case Studies
- SARS-CoV-2 Inhibition : A related compound featuring a furan-hydrazine structure was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound exhibited an IC50 value of approximately 1.57 μM, demonstrating significant antiviral activity with low cytotoxicity . This finding underscores the potential of furan-based hydrazine compounds in drug development against viral infections.
Q & A
Q. What are the optimized synthetic routes for N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide, and how is purity validated?
The compound is synthesized via acid-catalyzed condensation of furan-2-carbaldehyde with N-phenylhydrazinecarboxamide (or phenylacetohydrazide) in ethanol under reflux for 3 hours, yielding ~98% product . Purification involves recrystallization from methanol. Purity is validated using NMR (1H/13C) to confirm hydrazone formation and mass spectrometry (HRMS) to verify molecular weight .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, furan protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirms C=O stretches (~1650–1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹) .
- X-ray crystallography (using SHELXL ): Resolves bond lengths/angles, critical for confirming stereochemistry in hydrazone linkages.
Q. What are the primary biological activities reported for this compound?
The compound exhibits antimicrobial (e.g., Staphylococcus aureus MIC: 15.625 μM) and anticancer activity (e.g., MCF-7 cell line inhibition) via mechanisms involving metal chelation (hydrazone linkage) and π-π stacking (furan/benzamide moieties) . See Table 1 in for comparative IC50/MIC values.
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data across studies?
Contradictions in IC50/MIC values (e.g., unspecified MCF-7 activity vs. antiviral data ) may arise from assay variability. Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like SARS-CoV-2 Mpro or DNA gyrase. Pair with QSAR to correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity .
Q. What strategies improve pharmacological optimization of hydrazone derivatives?
- Structural modifications : Introduce electron-donating groups (e.g., –OCH₃) on the benzamide to enhance DNA intercalation .
- Coordination complexes : Synthesize metal (Ni(II)/Co(II)) complexes to boost antimicrobial potency via redox cycling .
- Solubility enhancement : Use PEGylation or pro-drug strategies to address low aqueous solubility .
Q. How can crystallographic data (e.g., SHELX refinement) clarify reaction mechanisms?
SHELXL-refined structures reveal bond distortions in the hydrazone moiety during oxidation (e.g., furan→furan-2,3-dione) or reduction (hydrazone→hydrazine), providing mechanistic insights. For example, C=N bond elongation (~1.28 Å → 1.35 Å) indicates intermediate states .
Q. What experimental designs address inconsistencies in metal-chelation studies?
Conflicting reports on metal-binding affinity (e.g., Fe³⁺ vs. Cu²⁺) require:
- Potentiometric titrations : Determine stability constants (logβ) under physiological pH.
- EPR spectroscopy : Identify paramagnetic metal interactions .
- Competitive assays : Use EDTA to assess chelation reversibility .
Methodological Notes
- Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Advanced Tools : Pair experimental data with DFT calculations (e.g., Gaussian 09) to predict reactive sites .
- Ethical Compliance : Adhere to in vitro use guidelines; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
